Cerlapirdine, also known as SAM-531 or PF-05212365, is a synthetic compound classified as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This receptor is part of the serotonin receptor family and plays a significant role in various physiological and pathological processes, including cognition, mood regulation, and memory. Cerlapirdine has been primarily investigated for its potential therapeutic applications in treating Alzheimer's disease, where it aims to enhance cognitive function by modulating serotonin signaling pathways .
Studies suggest Cerlapirdine might work through several mechanisms that could be beneficial in AD. One possibility is its interaction with NMDA receptors, which are crucial for learning and memory. Cerlapirdine may act as a modulator, potentially enhancing their function without causing overstimulation [].
Another area of research explores Cerlapirdine's effect on tau protein phosphorylation. Tau tangles are a hallmark of AD, and reducing abnormal phosphorylation of tau protein is considered a potential therapeutic target. Studies suggest Cerlapirdine might modulate tau phosphorylation, but further research is needed to confirm this effect [].
While the proposed mechanisms hold promise, Cerlapirdine's clinical development hasn't yielded significant results. There is limited data available from clinical trials.
One source mentions a study investigating Cerlapirdine's absorption, distribution, metabolism, and excretion (ADME) profile []. This type of study is crucial for understanding a drug's behavior in the body but doesn't assess its effectiveness in treating AD.
Cerlapirdine acts as a full antagonist of the 5-HT6 receptor, effectively blocking serotonin from binding to this receptor. This antagonistic action is crucial for inhibiting downstream signaling pathways associated with 5-HT6 receptor activation. Research has demonstrated that cerlapirdine influences hippocampal theta rhythms, which are vital for cognitive processes such as learning and memory. Additionally, it has been used to investigate the interplay between 5-HT6 receptors and other neurotransmitter systems involved in sleep regulation .
The synthesis of cerlapirdine involves several steps that typically include the construction of its indazole framework followed by the introduction of various substituents to achieve the desired pharmacological properties. Although detailed synthetic procedures are not extensively published, it is known that the compound belongs to the class of naphthalenes and involves complex organic reactions typical of pharmaceutical synthesis .
Cerlapirdine has been primarily explored for its potential in treating Alzheimer's disease due to its ability to modulate serotonergic signaling pathways. In clinical studies, it has shown promise in improving cognitive function by antagonizing the 5-HT6 receptor. Beyond Alzheimer's disease, its role in research extends to understanding sleep-wake cycles and cognitive processes related to hippocampal function .
Cerlapirdine has been shown to interact with various central nervous system depressants, potentially enhancing their effects. For example, it may increase the central nervous system depressant activities of drugs like methotrimeprazine and methoxyflurane. These interactions highlight the importance of understanding cerlapirdine's pharmacodynamics when considering its therapeutic applications .
Cerlapirdine shares structural and functional similarities with several other compounds that target the 5-HT6 receptor. Below is a comparison with notable similar compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Intepirdine | 5-HT6 receptor antagonist | Enhances cholinergic neurotransmission |
| Latrepirdine | 5-HT6 receptor antagonist | Affinity for acetylcholinesterases |
| Masupirdine | 5-HT6 receptor antagonist | Lacks affinity for other serotonergic receptors at clinically relevant doses |
| SAM-760 | 5-HT6 receptor antagonist | Also acts on multiple other serotonin receptors |
Cerlapirdine is unique among these compounds due to its specific selectivity for the 5-HT6 receptor and its distinct metabolic profile, which influences its pharmacokinetics and potential therapeutic effects in cognitive enhancement .
The retrosynthetic analysis of Cerlapirdine reveals a strategic disconnection approach centered on the construction of the key indazole core. The target compound, with molecular formula C22H23N3O3S and molecular weight 409.50 Daltons [1], presents an indazole heterocycle substituted at position 5 with an ether linkage to a dimethylaminopropyl chain and at position 3 with a naphthalenesulfonyl group [2].
The retrosynthetic strategy begins with the identification of the naphthalenesulfonyl indazole core as the central synthetic challenge. Working backwards from Cerlapirdine, the first disconnection targets the formation of the sulfonyl bond between the indazole nitrogen and the naphthalene ring system. This suggests a late-stage sulfonylation approach using either naphthalenesulfonyl chloride or related sulfonylating reagents with a pre-formed indazole intermediate.
The indazole core construction represents the most critical synthetic challenge in the retrosynthetic analysis. Traditional approaches to indazole formation include cyclization of hydrazones with ortho-substituted benzaldehydes or ketones, or through intramolecular cyclization of appropriately substituted hydrazines with carboxylic acid derivatives [3]. However, recent methodological advances have provided more efficient routes to functionalized indazoles through electrochemical synthesis [3] and magnesiation-based approaches [4] [5].
The development of thiol-free thiofunctionalization methodologies has emerged as a transformative approach in the synthesis of sulfur-containing pharmaceutical compounds, including Cerlapirdine. Traditional sulfur incorporation methods often rely on malodorous and toxic thiol reagents, presenting significant challenges in terms of handling, safety, and environmental impact [6] [7].
Modern thiol-free approaches leverage alternative sulfur sources such as elemental sulfur (S8), potassium thioacetate, and diselenide reagents to achieve sulfur incorporation with improved safety profiles and operational convenience [6] [8]. The use of octasulfur (S8) as a sulfur source has gained particular prominence due to its non-toxic nature, commercial availability, and ability to participate in diverse thiofunctionalization reactions [9] [10].
One particularly effective approach involves the reaction of aryl halides with S8 in the presence of magnetic nanocatalysts such as CuFe2O4. This methodology enables the synthesis of both symmetric and asymmetric sulfides under mild reaction conditions at 40°C using polyethylene glycol-400 as a recyclable solvent [9]. The magnetic nature of the catalyst facilitates easy recovery and reuse, with the catalyst maintaining its activity for up to five cycles without significant loss of catalytic efficiency.
Alternative thiol-free strategies include the use of potassium thioacetate (PTA) combined with oxidizing agents like Oxone® for the direct synthesis of sulfides and sulfoxides [6]. This methodology operates under green conditions without requiring metal catalysts, demonstrating high compatibility with diverse functional groups while delivering excellent yields of the desired sulfur-containing products.
The photoredox-catalyzed approach using 9-arylacridines represents another innovative thiol-free methodology. This method enables the direct conversion of carboxylic acids to thiols through a dual catalytic process involving photoinduced decarboxylation followed by sulfur incorporation using elemental sulfur [10]. The multimodal catalytic reactivity of acridines facilitates both the initial decarboxylation and subsequent hydrogen atom transfer processes, enabling efficient thiol formation from abundant carboxylic acid feedstocks.
Magnesiation-mediated functionalization of electron-rich heteroarenes has emerged as a powerful synthetic strategy for the construction of complex pharmaceutical scaffolds, including the Cerlapirdine structure. This approach leverages the directed metalation properties of heterocyclic systems to achieve regioselective functionalization at specific positions [11] [12].
The application of magnesiation to Cerlapirdine synthesis involves the selective ortho-magnesiation of electron-rich indazole precursors followed by trapping with octasulfur (S8) to introduce the sulfur functionality [4] [5]. This methodology represents a significant advancement over traditional approaches, enabling the preparation of Cerlapirdine in four steps with an overall yield of 28% [4].
The key breakthrough in this approach involves the use of hindered magnesium amide bases such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl) for the selective metalation of indazole derivatives [13] [14]. These sterically demanding bases provide excellent regioselectivity while operating under mild conditions, avoiding the harsh reaction conditions often required in traditional metalation protocols.
The magnesiation protocol typically proceeds through initial N-protection of the indazole using tetrahydro-2H-pyran-2-yl (THP) protecting groups [15]. This protection strategy not only enhances the regioselectivity of the subsequent metalation but also provides a convenient handle for later deprotection under mild acidic conditions. The protected indazole undergoes selective ortho-magnesiation at the 3-position, generating a highly reactive organometallic intermediate.
The subsequent trapping of the magnesiated intermediate with S8 proceeds through a radical mechanism involving the ring-opening of the sulfur allotrope followed by electrophilic substitution with appropriate alkylating or arylating agents [4]. In situ oxidation of the initially formed sulfide can provide access to the corresponding sulfoxide and sulfone derivatives, depending on the specific oxidation conditions employed.
The development of toluene-soluble dialkylmagnesium bases such as sBu2Mg has further expanded the scope of magnesiation-mediated functionalization [11]. These reagents enable mild and regioselective ortho-magnesiations of various heterocyclic systems while providing improved solubility characteristics that facilitate scale-up operations.
The industrial synthesis of Cerlapirdine requires careful optimization of critical process parameters to ensure consistent product quality, yield, and regulatory compliance. These parameters encompass reaction conditions, purification strategies, and quality control measures that collectively determine the success of large-scale manufacturing operations [16] [17].
Temperature control represents one of the most critical process parameters in Cerlapirdine synthesis. The magnesiation reaction requires precise temperature maintenance, typically between -78°C and 0°C, to ensure selective metalation while avoiding side reactions [4]. The subsequent sulfur trapping reaction proceeds optimally at elevated temperatures (40-60°C), requiring careful thermal management to prevent decomposition of sensitive intermediates.
Stoichiometry control is equally critical, particularly for the magnesiation and sulfur incorporation steps. The use of slight excess of the magnesium base (1.1-1.2 equivalents) ensures complete metalation while minimizing the formation of over-metalated byproducts [11]. Similarly, the S8 trapping reaction requires optimization of sulfur stoichiometry to achieve efficient conversion while avoiding the formation of polysulfide impurities.
Reaction time optimization involves balancing conversion efficiency with selectivity considerations. The magnesiation step typically requires 2-4 hours at low temperature to achieve complete metalation, while the sulfur trapping proceeds more rapidly (1-2 hours) at elevated temperatures [4]. Extended reaction times can lead to increased impurity formation and reduced overall yield.
Solvent selection and quality control significantly impact process robustness. The use of anhydrous tetrahydrofuran (THF) as the primary reaction medium requires stringent moisture control (< 50 ppm water) to prevent quenching of the reactive magnesium intermediates [4]. Solvent recycling and purification protocols must maintain these stringent purity requirements throughout multiple reaction cycles.
Mixing and mass transfer considerations become increasingly important at industrial scale. The heterogeneous nature of the sulfur trapping reaction requires efficient mixing to ensure uniform contact between the magnesiated intermediate and solid S8. This typically necessitates the use of high-efficiency impellers and optimized agitation rates to achieve consistent conversion across large reaction volumes.
Impurity control strategies focus on the identification and minimization of process-related impurities that could impact product quality or regulatory compliance [17]. Key impurities include unreacted starting materials, over-functionalized products, and oxidation byproducts from the sulfur incorporation step. Process analytical technology (PAT) enables real-time monitoring of these impurities, facilitating immediate process adjustments when deviations are detected [18].
The purification and yield optimization of Cerlapirdine synthesis involves sophisticated chromatographic and crystallization techniques designed to achieve pharmaceutical-grade purity while maximizing material recovery. The complex structure of Cerlapirdine, containing multiple functional groups with diverse polarity characteristics, requires carefully designed purification strategies [19] [18].
Column chromatography represents the primary purification method for intermediate and final product isolation. The technique exploits polarity differences between Cerlapirdine and potential impurities to achieve effective separation [20] [21]. Silica gel stationary phases (60-120 mesh) provide optimal resolution for Cerlapirdine purification, with gradient elution systems employing dichloromethane-methanol mixtures (95:5 to 90:10) delivering excellent separation efficiency.
The optimization of column parameters involves systematic evaluation of loading capacity, flow rates, and solvent composition. Loading capacities of 2-5% by weight relative to the stationary phase provide optimal separation while maintaining reasonable throughput. Flow rates of 1-2 column volumes per hour ensure adequate mass transfer while preventing band broadening that could compromise separation efficiency [20].
Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) offer significant advantages for Cerlapirdine purification, particularly for chiral separations and environmentally conscious processing [19]. SFC utilizing supercritical carbon dioxide as the mobile phase provides faster analysis times, reduced solvent consumption, and improved separation of structurally related impurities compared to traditional liquid chromatography methods.
Recrystallization strategies focus on the identification of optimal solvent systems that maximize Cerlapirdine solubility at elevated temperatures while minimizing solubility at ambient conditions [22]. Solvent screening protocols evaluate parameters including dissolution temperature, cooling rate, and seeding strategies to optimize crystal formation and purity. Mixed solvent systems, particularly ethanol-water and acetone-hexane combinations, have demonstrated effectiveness in achieving high-purity Cerlapirdine crystals.
Yield optimization involves comprehensive analysis of material losses throughout the synthetic sequence, with particular attention to purification-related losses. The implementation of analytical techniques such as high-performance liquid chromatography (HPLC) enables precise quantification of product recovery at each stage, facilitating the identification of optimization opportunities [23] [24].
Process intensification strategies, including continuous manufacturing and integrated purification systems, offer significant potential for yield improvement [18]. Continuous chromatography techniques such as simulated moving bed (SMB) chromatography and multicolumn countercurrent solvent gradient purification (MCSGP) can increase yields by 23-74% compared to traditional batch purification methods while maintaining equivalent product purity [18].
The implementation of quality by design (QbD) principles ensures that purification processes are robust and reproducible across different scales of operation [25] [26]. This involves systematic identification of critical quality attributes (CQAs) and critical process parameters (CPPs) that influence purification efficiency and product quality. Statistical design of experiments (DoE) methodologies enable optimization of multiple parameters simultaneously, reducing development time while ensuring optimal process performance.
Analytical method development plays a crucial role in purification optimization, providing the quantitative data necessary for process understanding and control [24]. Stability-indicating HPLC methods enable monitoring of degradation products and process-related impurities, while advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) provide structural confirmation of impurities and degradation pathways.
The integration of process analytical technology (PAT) enables real-time monitoring of purification processes, facilitating immediate adjustments to maintain optimal conditions [18]. Near-infrared (NIR) spectroscopy and Raman spectroscopy provide non-invasive monitoring of crystal formation during recrystallization, while online HPLC systems enable continuous assessment of product purity throughout chromatographic separations.
Cerlapirdine functions as a selective, potent, full antagonist of the 5-hydroxytryptamine 6 receptor [1] [2] [3]. The compound exhibits its pharmacodynamic effects through competitive antagonism at the 5-hydroxytryptamine 6 receptor orthosteric binding site, preventing endogenous serotonin from activating the receptor and subsequently blocking downstream signaling cascades [4] [5].
Cerlapirdine demonstrates exceptionally high binding affinity for the 5-hydroxytryptamine 6 receptor with a Ki value of 1.3 nanomolar and a corresponding pKi value of 8.89 [6]. This nanomolar potency positions cerlapirdine among the most potent 5-hydroxytryptamine 6 receptor antagonists developed to date [1] [7]. The binding characteristics of cerlapirdine have been extensively characterized through radioligand displacement assays utilizing human recombinant 5-hydroxytryptamine 6 receptors expressed in Chinese hamster ovary cell systems [6].
The selectivity profile of cerlapirdine reveals remarkable specificity for the 5-hydroxytryptamine 6 receptor subtype. Comparative binding studies demonstrate that cerlapirdine exhibits greater than 100-fold selectivity over other serotonin receptor subtypes, including 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors [7] [8]. Additionally, cerlapirdine shows greater than 50-fold selectivity over 5-hydroxytryptamine 7 receptors and exhibits minimal cross-reactivity with non-serotonergic targets, including α1-adrenergic, histamine H1, and muscarinic M1 receptors with selectivity ratios exceeding 770-fold [8].
| Parameter | Value | Reference |
|---|---|---|
| Ki Value (nM) | 1.3 | ChEMBL Database [6] |
| pKi Value | 8.89 | ChEMBL Database [6] |
| Selectivity vs 5-HT2B | > 100-fold | Literature reports [8] |
| Selectivity vs 5-HT1A | > 100-fold | Literature reports [8] |
| Selectivity vs 5-HT7 | > 50-fold | Literature reports [8] |
While cerlapirdine primarily functions as an orthosteric antagonist at the 5-hydroxytryptamine 6 receptor, the compound does not exhibit significant allosteric modulation properties based on current pharmacological evidence [7] [9]. The binding mode of cerlapirdine is consistent with competitive antagonism, where the compound competes directly with endogenous serotonin for the same binding site within the receptor's transmembrane domain [9].
The 5-hydroxytryptamine 6 receptor itself displays constitutive activity, meaning it can signal in the absence of ligand binding [10] [11]. In this context, cerlapirdine functions as an inverse agonist, not only blocking serotonin-mediated activation but also suppressing the receptor's basal activity [11] [12]. This dual mechanism contributes to the compound's efficacy in modulating 5-hydroxytryptamine 6 receptor-dependent signaling pathways [10].
The structure-activity relationship profile of cerlapirdine reveals several critical molecular features essential for high-affinity 5-hydroxytryptamine 6 receptor binding and antagonist activity [9] [13]. The molecular architecture of cerlapirdine can be dissected into distinct pharmacophoric elements, each contributing to the compound's overall binding profile and selectivity characteristics.
The indazole core structure serves as the central scaffold for receptor interaction, providing the fundamental framework necessary for 5-hydroxytryptamine 6 receptor recognition [13]. This heterocyclic system is essential for maintaining the proper spatial orientation of other functional groups and establishing key contacts within the receptor binding pocket [9].
The naphthylsulfonyl moiety represents a critical determinant of both binding affinity and receptor selectivity [13]. This bulky aromatic system occupies a hydrophobic binding pocket within the 5-hydroxytryptamine 6 receptor, forming extensive van der Waals interactions and contributing significantly to the compound's selectivity over other serotonin receptor subtypes [14]. Structure-activity relationship studies indicate that modifications to the naphthyl ring system typically result in substantial reductions in binding affinity [13].
The dimethylamino propoxy chain functions as a positive ionizable feature, forming a critical salt bridge interaction with the conserved aspartate residue at position 3.32 (Asp106^3.32^) within the receptor's transmembrane domain 3 [9] [15]. This interaction is fundamental to the binding of all serotonin receptor ligands and represents a key anchor point for cerlapirdine within the 5-hydroxytryptamine 6 receptor binding site [15].
| Structural Feature | Function in Binding | SAR Importance |
|---|---|---|
| Indazole Core | Central scaffold for receptor interaction | Essential for activity |
| Naphthyl Sulfonyl Group | Hydrophobic binding pocket interaction | Critical for selectivity |
| Dimethylamino Propoxy Chain | Positive ionizable feature for Asp3.32 interaction | Required for high affinity |
| Sulfonamide Linkage | Hydrogen bond acceptor with Ser5.43/Asn6.55 | Modulates binding orientation |
The sulfonamide linkage between the indazole core and naphthyl group serves as a hydrogen bond acceptor, potentially interacting with serine and asparagine residues at positions 5.43 and 6.55 within the receptor binding pocket [9]. This interaction contributes to the proper orientation of cerlapirdine within the binding site and influences the compound's binding kinetics [16].
The cross-reactivity profile of cerlapirdine with related serotonin receptor subtypes has been extensively characterized through comprehensive binding assays across the serotonin receptor family [8]. These studies reveal the molecular basis for cerlapirdine's exceptional selectivity for the 5-hydroxytryptamine 6 receptor over closely related family members.
Cross-reactivity with 5-hydroxytryptamine 1 receptor subtypes (5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, 5-hydroxytryptamine 1E, and 5-hydroxytryptamine 1F) is minimal, with binding affinities typically exceeding 130 nanomolar, representing greater than 100-fold selectivity relative to the 5-hydroxytryptamine 6 receptor [8]. This selectivity profile is particularly significant given the structural similarities between 5-hydroxytryptamine 1 and 5-hydroxytryptamine 6 receptor binding pockets [15].
The compound demonstrates similarly low cross-reactivity with 5-hydroxytryptamine 2 receptor subtypes (5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C), maintaining greater than 100-fold selectivity [8]. This selectivity is achieved despite the shared pharmacophoric requirements for serotonin receptor binding, highlighting the importance of the specific molecular features present in cerlapirdine's structure [15].
Cross-reactivity with the 5-hydroxytryptamine 7 receptor represents the closest pharmacological relative to the 5-hydroxytryptamine 6 receptor within the serotonin receptor family [17]. Cerlapirdine exhibits greater than 50-fold selectivity over the 5-hydroxytryptamine 7 receptor, with binding affinities exceeding 65 nanomolar [8]. This moderate level of cross-reactivity reflects the structural similarities between these two receptor subtypes and their shared coupling to G-protein signaling pathways [17].
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|
| 5-HT6 | 1.3 | 1 (reference) |
| 5-HT1A | > 130 | > 100 |
| 5-HT2A | > 130 | > 100 |
| 5-HT2B | > 130 | > 100 |
| 5-HT2C | > 130 | > 100 |
| 5-HT7 | > 65 | > 50 |
The molecular basis for cerlapirdine's selectivity can be attributed to specific amino acid differences within the binding pockets of different serotonin receptor subtypes [15] [18]. Key residue variations at positions such as 6.55, which differs between receptor subtypes, contribute to the compound's ability to discriminate between closely related targets [18]. These structure-selectivity relationships provide insights into the design principles for developing highly selective serotonin receptor modulators [14] [16].